molecular formula C12H19N3O2S B8280944 1-(2-Amino-thiazol-5-ylmethyl)-piperidine-4-carboxylic acid ethyl ester

1-(2-Amino-thiazol-5-ylmethyl)-piperidine-4-carboxylic acid ethyl ester

Cat. No. B8280944
M. Wt: 269.37 g/mol
InChI Key: PSIPZVYUXNAJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501955B2

Procedure details

To a stirred solution of 1-(2-tert-Butoxycarbonylamino-thiazol-5-ylmethyl)-piperidine-4-carboxylic acid ethyl ester (0.98 g) in 2 ml of DCM, 10 ml TFA was added at room temperature and reaction mixture was stirred for 12 hrs. After completion of reaction TFA was removed under reduced pressure. The residue was taken in ethyl acetate (25 ml), and neutralized by aqueous saturated sodium bicarbonate. Organic layer was separated and aqueous layer was further extracted with ethyl acetate (25 ml). Combined organic layer was washed with water (25 ml) followed by brine (25 ml). Organic layer was dried over anhydrous sodium sulfate, sodium sulfate was filtered and washed with ethyl acetate (10 ml) and solvent was evaporated using rotavapour to get required product as solid which was dried under vacuum (2 mbar) for 2 hours. The crude yellow solid material was used for the next step with out any further purification, (0.6 g, and 84% yield).
Name
1-(2-tert-Butoxycarbonylamino-thiazol-5-ylmethyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][N:9]([CH2:12][C:13]2[S:17][C:16]([NH:18]C(OC(C)(C)C)=O)=[N:15][CH:14]=2)[CH2:8][CH2:7]1)=[O:5])[CH3:2]>C(Cl)Cl.C(O)(C(F)(F)F)=O>[CH2:1]([O:3][C:4]([CH:6]1[CH2:7][CH2:8][N:9]([CH2:12][C:13]2[S:17][C:16]([NH2:18])=[N:15][CH:14]=2)[CH2:10][CH2:11]1)=[O:5])[CH3:2]

Inputs

Step One
Name
1-(2-tert-Butoxycarbonylamino-thiazol-5-ylmethyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
0.98 g
Type
reactant
Smiles
C(C)OC(=O)C1CCN(CC1)CC1=CN=C(S1)NC(=O)OC(C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 12 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer was further extracted with ethyl acetate (25 ml)
WASH
Type
WASH
Details
Combined organic layer was washed with water (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was dried over anhydrous sodium sulfate, sodium sulfate
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with ethyl acetate (10 ml) and solvent
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC(=O)C1CCN(CC1)CC1=CN=C(S1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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